

Zervimesine SHINE and SHIMMER Studies: A Comparative Analysis of Key Findings

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key findings from the Phase 2 clinical trials of **Zervimesine** (CT1812): the SHINE study in patients with mild-to-moderate Alzheimer's Disease (AD) and the SHIMMER study in individuals with mild-to-moderate Dementia with Lewy Bodies (DLB). The data presented is intended to offer an objective overview of **Zervimesine**'s performance and the methodologies employed in these pivotal studies.

Executive Summary

Zervimesine, a novel, orally administered small molecule, acts as a sigma-2 (σ 2) receptor antagonist. This mechanism is believed to interfere with the binding of toxic amyloid-beta (A β) and alpha-synuclein (α -synuclein) oligomers to neurons, thereby preventing downstream neurotoxicity and synaptic dysfunction.[1][2] Both the SHINE and SHIMMER studies met their primary endpoints of safety and tolerability.[3][4]

In the SHINE study, **Zervimesine** demonstrated a noteworthy potential to halt cognitive decline in a specific subgroup of Alzheimer's patients with lower baseline levels of plasma p-tau217.[3] In the SHIMMER study, **Zervimesine** showed significant positive effects across a range of neuropsychiatric, cognitive, motor, and functional domains in patients with Dementia with Lewy Bodies.[3][4]

Comparative Efficacy Data



The following tables summarize the key quantitative outcomes from the SHINE and SHIMMER studies, comparing **Zervimesine** to placebo.

Table 1: SHINE Study - Efficacy in Mild-to-Moderate

Alzheimer's Disease (6-Month Treatment)

Endpoint	Patient Subgroup	Zervimesin e Treatment Arm	Placebo Arm	Percentage Improveme nt vs. Placebo	Citation
Cognitive Decline (ADAS-Cog 11)	Lower p- tau217 levels	Slowing of decline	Decline observed	95% slowing of cognitive decline	[5][6]
Cognitive Deterioration	Mild AD with lower p- tau217	Arrested deterioration	Deterioration observed	129%	[3][7]
Cognitive Deterioration	Moderate AD with lower p- tau217	Arrested deterioration	Deterioration observed	91%	[3][7]

Table 2: SHIMMER Study - Efficacy in Mild-to-Moderate Dementia with Lewy Bodies (6-Month Treatment)



Endpoint	Measureme nt Tool	Zervimesin e Treatment Arm	Placebo Arm	Percentage Improveme nt vs. Placebo	Citation
Neuropsychia tric Symptoms	Neuropsychia tric Inventory (NPI-12)	Improved score	Worsened or less improved score	86% better score	[3][4][7]
Activities of Daily Living	ADCS-ADL	Preservation of function	Decline in function	52% preservation	[4][8]
Cognitive Fluctuations	Clinician Assessment of Fluctuation (CAF)	Reduction in fluctuations	Fluctuations observed	91% reduction	[8][9]
Motor Function	MDS-UPDRS Part III	Improvement in motor function	Decline in motor function	62% improvement	[8][9]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the SHINE and SHIMMER studies.

SHINE Study (NCT03507790)

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
- Participants: 153 adults aged 50 to 85 years with a diagnosis of mild-to-moderate
 Alzheimer's Disease.[11][12]
- Intervention: Participants were randomized to receive either one of two doses of Zervimesine (100 mg or 300 mg) or a placebo, administered orally once daily for six months.[3][13]
- Primary Outcome Measures: Safety and tolerability.[3]



- Key Secondary and Exploratory Outcome Measures:
 - Cognitive Assessment: The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) was used to measure cognitive function. The ADAS-Cog is a standardized tool that assesses memory, language, and praxis. It involves a series of tasks administered by a trained rater, with a higher score indicating greater cognitive impairment.[14][15][16]
 - Biomarker Analysis: Plasma phosphorylated tau at threonine 217 (p-tau217) levels were measured at baseline. This was likely performed using advanced immunoassay techniques or mass spectrometry, which can accurately quantify low concentrations of the protein in blood samples.[17][18][19]

SHIMMER Study (NCT05225415)

- Study Design: A Phase 2, exploratory, double-blind, placebo-controlled clinical trial.[4][9]
- Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.[3][4]
- Intervention: Participants were randomized to receive either a daily oral dose of **Zervimesine** or a placebo for six months. A total of 88 participants were in the treatment arms and 42 in the placebo arm.[4][8][20]
- Primary Outcome Measures: Safety and tolerability.[4]
- Key Secondary Outcome Measures:
 - Neuropsychiatric Assessment: The Neuropsychiatric Inventory (NPI-12) was used to assess 12 domains of behavioral disturbance. This is a structured interview with a caregiver to evaluate the frequency and severity of symptoms such as delusions, hallucinations, agitation, and anxiety.[21][22][23]
 - Functional Assessment: The Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale was used to measure the ability to perform daily tasks.
 - Motor Skills Assessment: The Movement Disorder Society-Unified Parkinson's Disease
 Rating Scale (MDS-UPDRS) Part III was utilized to objectively assess parkinsonian motor

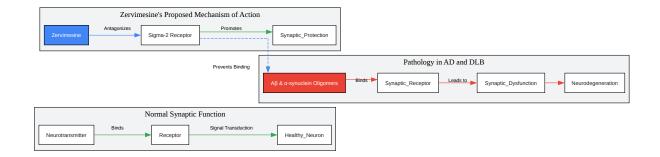


symptoms.[9]

 Cognitive Fluctuation Assessment: The Clinician Assessment of Fluctuation (CAF) was employed to measure the frequency and duration of cognitive fluctuations.

Visualizing the Science

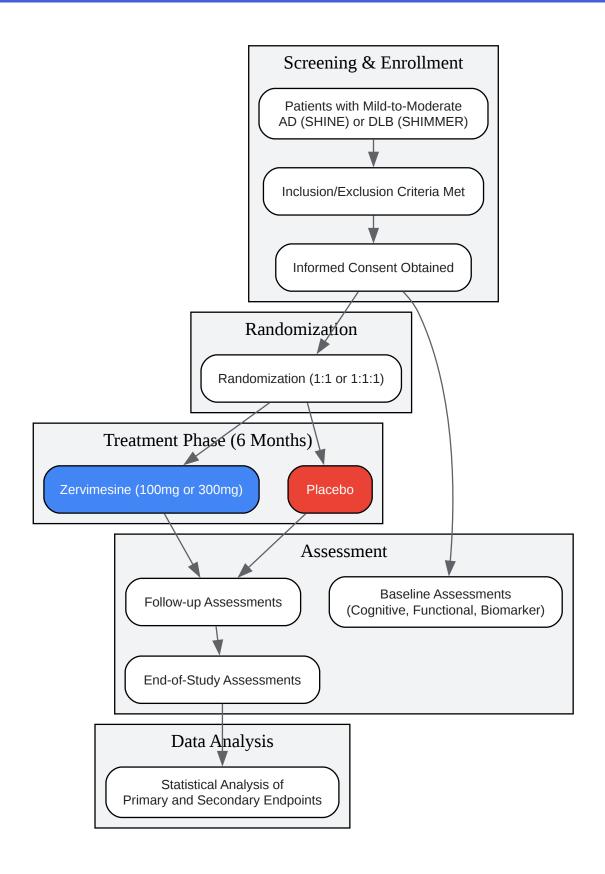
The following diagrams illustrate the proposed mechanism of action of **Zervimesine**, the workflow of the clinical trials, and a comparison with the standard of care.



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Caption: **Zervimesine**'s proposed neuroprotective mechanism of action.

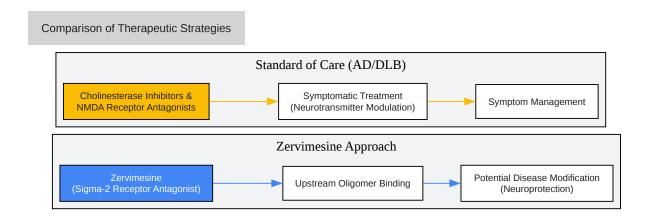




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Caption: General experimental workflow for the SHINE and SHIMMER studies.





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